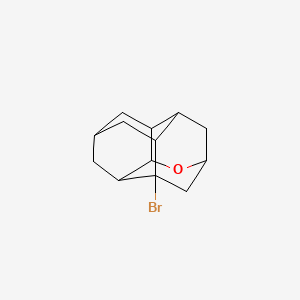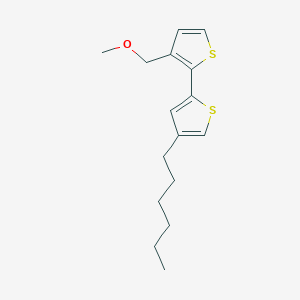![molecular formula C16H17N3O5S B14174930 N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide CAS No. 878977-86-7](/img/structure/B14174930.png)
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methanesulfonamide group, which can enhance its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and hydroxylamine.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the quinazolinone derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Amines, thiols, elevated temperatures, and polar solvents.
Major Products
Oxidation: Quinazolinone derivatives with oxidized hydroxy and methoxy groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Compounds with various nucleophiles replacing the methanesulfonamide group.
Aplicaciones Científicas De Investigación
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]ethanesulfonamide
Uniqueness
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and solubility
Propiedades
Número CAS |
878977-86-7 |
|---|---|
Fórmula molecular |
C16H17N3O5S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H17N3O5S/c1-24-14-9-10(7-8-13(14)20)15-17-12-6-4-3-5-11(12)16(21)19(15)18-25(2,22)23/h3-9,15,17-18,20H,1-2H3 |
Clave InChI |
FNWGZLSTQXDWAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)O |
Solubilidad |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)
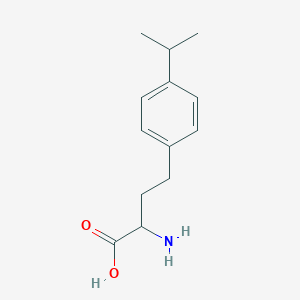
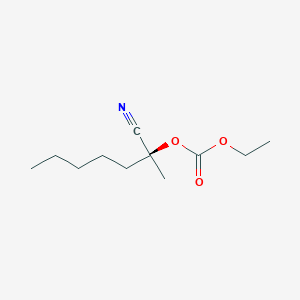
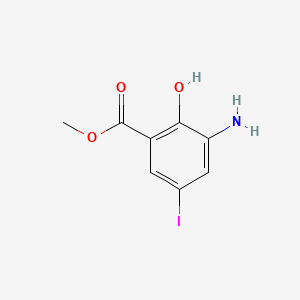
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
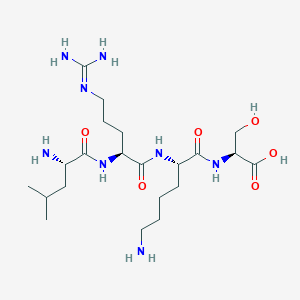
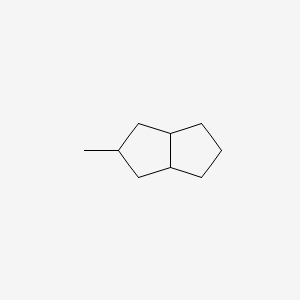
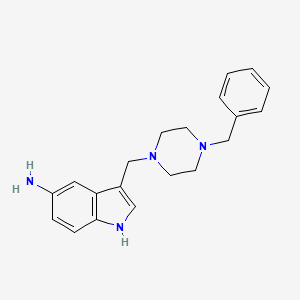

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


